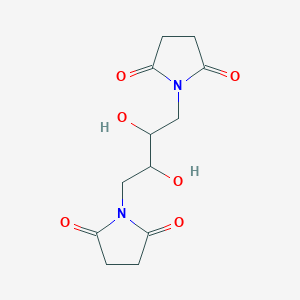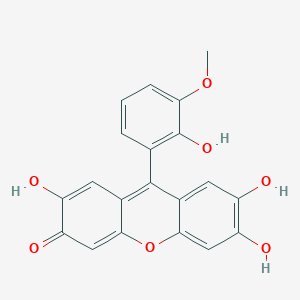![molecular formula C18H13ClO3 B12539633 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate CAS No. 678174-59-9](/img/structure/B12539633.png)
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate is an organic compound belonging to the family of phenylacrylic acid compounds. It is characterized by the presence of a chlorophenyl group and a phenylacrylate moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with phenylacrylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate can be compared with other similar compounds, such as:
4-[3-(3-Chlorophenyl)acryloyl]phenyl 3-phenylacrylate: This compound has a similar structure but with an additional phenylacrylate group.
4-[3-(3-Chlorophenyl)acryloyl]phenyl pivalate: This compound features a pivalate ester group instead of the prop-2-enoate group.
Propriétés
Numéro CAS |
678174-59-9 |
|---|---|
Formule moléculaire |
C18H13ClO3 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C18H13ClO3/c1-2-18(21)22-16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(19)12-13/h2-12H,1H2 |
Clé InChI |
NLPKRGUBONNZFT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
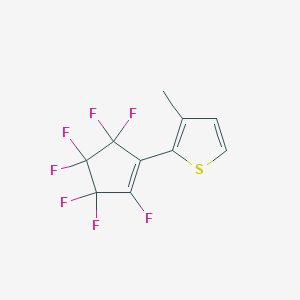
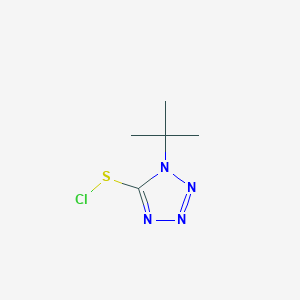
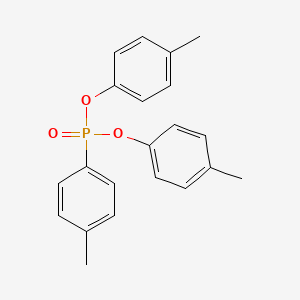
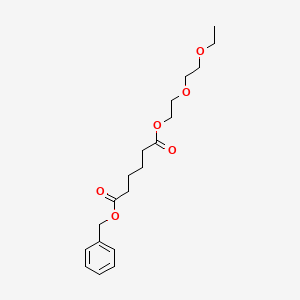
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
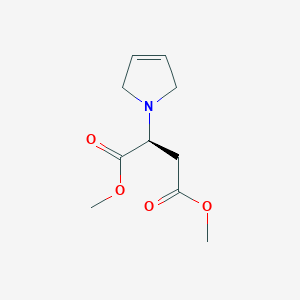
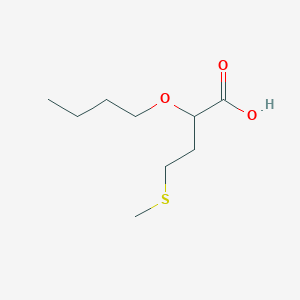
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
